Epicoprostanol

Catalog No.
S592898
CAS No.
516-92-7
M.F
C27H48O
M. Wt
388.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epicoprostanol

CAS Number

516-92-7

Product Name

Epicoprostanol

IUPAC Name

(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QYIXCDOBOSTCEI-KKFSNPNRSA-N

SMILES

Array

Synonyms

3-alpha-hydroxy-5beta-cholestanol, epicoprostanol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

The exact mass of the compound Epicoprostanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]. However, this does not mean our product can be used or applied in the same or a similar way.

Epicoprostanol (5β-cholestan-3α-ol) is a highly specialized sterol primarily procured as an internal standard (IS) for the quantitative analysis of fecal biomarkers and phytosterols via GC-MS and GC-FID. Characterized by its 5β-sterane core and 3α-hydroxyl group, it is the direct epimer of coprostanol, the primary biomarker for human fecal contamination. Because it shares near-identical physicochemical properties with target sterols but is found only in trace amounts in natural environments, epicoprostanol provides an optimal baseline for extraction recovery and derivatization efficiency. Its structural compatibility ensures precise co-behavior during sample preparation, making it a critical procurement item for environmental testing, archaeological lipid analysis, and clinical sterol profiling [1].

Substituting epicoprostanol with generic internal standards compromises quantitative accuracy in sterol analysis. Utilizing non-hydroxylated steranes, such as 5α-cholestane, fails to account for the variance in the silylation derivatization step (e.g., BSTFA/TMCS), as these alkanes cannot be silylated and thus do not mirror the derivatization efficiency of the target sterols [1]. Conversely, attempting to use other hydroxylated sterols like cholesterol or cholestanol as internal standards introduces severe background interference, as these compounds are ubiquitous in environmental and biological matrices. Epicoprostanol uniquely solves both issues: its 3α-hydroxyl group ensures 1:1 derivatization tracking with coprostanol, while its negligible natural abundance prevents baseline skewing[2].

Derivatization Compatibility and Recovery Tracking

Accurate GC-MS quantification of sterols requires conversion to trimethylsilyl (TMS) ethers. Epicoprostanol contains a reactive 3-hydroxyl group, allowing it to undergo silylation at rates identical to target sterols, yielding method recoveries of 70–93% in complex matrices. In contrast, the common generic standard 5α-cholestane lacks a hydroxyl group and cannot be silylated, making it blind to derivatization losses and leading to uncorrected quantitative errors[1].

Evidence DimensionDerivatization capability and recovery tracking
Target Compound DataEpicoprostanol (Undergoes quantitative silylation, tracks 70-93% recovery)
Comparator Or Baseline5α-cholestane (0% silylation, cannot track derivatization variance)
Quantified DifferenceEpicoprostanol corrects for derivatization step efficiency; 5α-cholestane does not.
ConditionsBSTFA/TMCS silylation prior to GC-MS/GC-FID analysis

Procurement of epicoprostanol ensures that the internal standard accurately normalizes both extraction yield and derivatization efficiency, preventing false negatives in pollution monitoring.

Chromatographic Resolution from Target Biomarkers

A critical requirement for an internal standard is baseline separation from the target analyte. On standard 5% phenyl-methyl silicone (e.g., HP-5) capillary columns, epicoprostanol (5β, 3α) achieves baseline resolution from its epimer coprostanol (5β, 3β). Official environmental methodologies, such as EPA Method 1698, mandate that the GC column must resolve coprostanol and epicoprostanol to a valley height of less than 20% of the shorter peak[1]. This guaranteed separation prevents peak integration overlap that commonly plagues less specialized isomeric standards.

Evidence DimensionChromatographic peak valley height (Resolution)
Target Compound DataEpicoprostanol vs. Coprostanol (<20% valley height)
Comparator Or BaselineUnresolved sterol isomers (>50% valley height / co-elution)
Quantified Difference>30% improvement in peak resolution valley criteria.
ConditionsHigh-resolution GC (HP-5/DB-5 capillary columns)

Guaranteed chromatographic separation from the primary fecal biomarker ensures precise peak integration and compliance with stringent EPA regulatory methods.

Environmental Background Interference

When selecting an internal standard for environmental matrices, the endogenous concentration must be negligible. Epicoprostanol is typically present only in trace amounts in natural water and sediment samples, providing a clean analytical baseline. In contrast, alternative sterols like cholesterol or β-sitosterol are ubiquitous in biological systems and higher plants, exhibiting massive natural background levels that invalidate their use as spiked internal standards [1].

Evidence DimensionEndogenous background concentration
Target Compound DataEpicoprostanol (Trace / negligible in fresh environmental samples)
Comparator Or BaselineCholesterol / β-Sitosterol (High ubiquitous endogenous background)
Quantified DifferenceEpicoprostanol provides a zero-interference baseline for spiking.
ConditionsEnvironmental sediment and water extraction

Buyers must select an internal standard with negligible natural occurrence to prevent baseline contamination and ensure accurate quantification of trace pollutants.

Internal Standard for Environmental Fecal Pollution Monitoring

Epicoprostanol is the standard-of-choice for quantifying coprostanol in water, soil, and sediment to track human sewage contamination. Its identical derivatization behavior and clean chromatographic separation from coprostanol make it essential for complying with protocols like EPA Method 1698 [1].

Clinical Sterol Profiling and Metabolic Screening

In clinical diagnostics, such as screening for Cerebrotendinous Xanthomatosis (CTX), epicoprostanol is spiked into plasma samples prior to saponification and GC-MS analysis. It accurately tracks the recovery and silylation of elevated 5α-cholestanol and other non-cholesterol sterols [2].

Archaeological Coprolite and Paleofeces Analysis

For lipid residue analysis in archaeology, epicoprostanol is used to quantify ancient fecal sterols. Its stability and lack of natural occurrence in non-fecal archaeological soils allow researchers to accurately reconstruct past human diets and population densities[3].

XLogP3

9.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

388.370516150 Da

Monoisotopic Mass

388.370516150 Da

Heavy Atom Count

28

Melting Point

143.0 °C

UNII

UFH3K1F9EG

Other CAS

516-92-7

Wikipedia

Epicoprosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]

Dates

Last modified: 08-15-2023

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